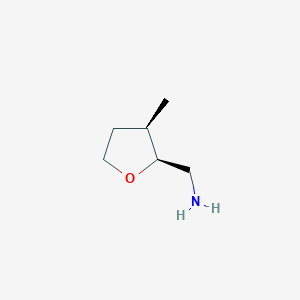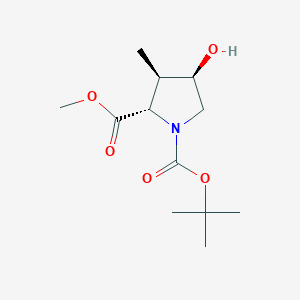![molecular formula C9H18N2O B13350174 Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound has a tetrahydro-2-furanyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI), can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. Intermolecular and intramolecular cyclization of aminoethylethanolamine and diethylenetriamine are preferred methods due to their high selectivity . Additionally, one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine is also employed .
Chemical Reactions Analysis
Types of Reactions: Piperazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, piperazine can be oxidized to form piperazine-2,5-dione . Reduction reactions can convert piperazine derivatives into their corresponding amines . Substitution reactions, such as nucleophilic substitution, are also common.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine can yield piperazine-2,5-dione, while reduction can produce various amines .
Scientific Research Applications
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a ligand in the study of protein-ligand interactions . In medicine, piperazine derivatives are known for their anthelmintic properties, making them useful in the treatment of parasitic infections . Additionally, in the industry, piperazine derivatives are used in the production of surfactants, antioxidants, and synthetic resins .
Mechanism of Action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets. For instance, piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to expel the invading organisms . This is achieved through the inhibition of neurotransmission in the parasites, leading to their paralysis and eventual expulsion.
Comparison with Similar Compounds
Piperazine derivatives are often compared with other nitrogen-containing heterocycles such as piperidine and morpholine. Piperazine is unique due to the presence of two nitrogen atoms in a six-membered ring, which enhances its pharmacological and pharmacokinetic profiles . Similar compounds include piperidine, which has only one nitrogen atom, and morpholine, which contains an oxygen atom in addition to the nitrogen . These structural differences result in varying chemical reactivity and biological activity.
Conclusion
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) is a versatile compound with significant applications in various fields Its unique structure allows it to undergo a variety of chemical reactions, making it valuable in synthetic chemistry Additionally, its biological activity makes it useful in medicinal and industrial applications
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[[(2R)-oxolan-2-yl]methyl]piperazine |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2/t9-/m1/s1 |
InChI Key |
GKBPGHNDWVURBD-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CN2CCNCC2 |
Canonical SMILES |
C1CC(OC1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)





